molecular formula C8H3BrClF B1409420 4-Bromo-2-Chloro-5-fluorophenylacetylene CAS No. 1936545-21-9

4-Bromo-2-Chloro-5-fluorophenylacetylene

Cat. No. B1409420
M. Wt: 233.46 g/mol
InChI Key: SIOULUNETAMGHC-UHFFFAOYSA-N
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Description

4-Bromo-2-Chloro-5-fluorophenylacetylene is a chemical compound with the molecular formula C8H3BrClF . It has a molecular weight of 233.46 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-Chloro-5-fluorophenylacetylene consists of a phenyl ring substituted with bromo, chloro, and fluoro groups, and an acetylenic group .


Physical And Chemical Properties Analysis

The boiling point of 4-Bromo-2-Chloro-5-fluorophenylacetylene is predicted to be 236.2±40.0 °C, and its density is predicted to be 1.70±0.1 g/cm3 .

Scientific Research Applications

Protonation and Spectral Analysis

4-Bromo-2-Chloro-5-fluorophenylacetylene and similar halogen-containing benzenes have been investigated for their ability to form stable benzenium ions in specific conditions, such as HF-SbF5. These compounds show well-resolved proton magnetic resonance (PMR) spectra, facilitating structural analysis. For example, 2-halomesitylenes demonstrate unique protonation patterns, important in understanding chemical interactions and structural properties (Brouwer, 2010).

Synthesis of Esters and Electrooptical Properties

Substituents like fluorine, chlorine, and bromine have been introduced into specific positions of phenolic moieties to produce new series of low melting esters with extensive nematic ranges. The positioning and nature of these substituents influence the properties of these esters, which can be utilized in creating materials with specific electrooptical characteristics. This is significant for applications in liquid crystal displays and other electronic devices (Gray & Kelly, 1981).

Chemoselective Functionalization

Studies in chemoselective functionalization, specifically amination, of halogen-containing compounds like 5-bromo-2-chloro-3-fluoropyridine, have shown promising results. This research is crucial for the development of more efficient synthesis methods in pharmaceuticals and organic chemistry, where selective substitution is a key step (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Reactivity, Acidity, and Spectral Studies

The reactivity and acidity of halogen-substituted phenylacetic acids, including those with fluorine, chlorine, and bromine substituents, have been comprehensively studied. These investigations provide insights into the molecular behavior of such compounds, which is essential for developing new materials and chemicals with tailored properties (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).

High-Pressure Reactions

Research into the reactions of halogen-substituted pyridines, including fluorine, chlorine, and bromine variants, under high-pressure conditions has opened new possibilities in synthetic chemistry. This research area is particularly relevant for industrial chemical processes where high-pressure conditions are often employed (Matsumoto, Ikemi-Kono, & Uchida, 1978).

properties

IUPAC Name

1-bromo-5-chloro-4-ethynyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF/c1-2-5-3-8(11)6(9)4-7(5)10/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOULUNETAMGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-Chloro-5-fluorophenylacetylene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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